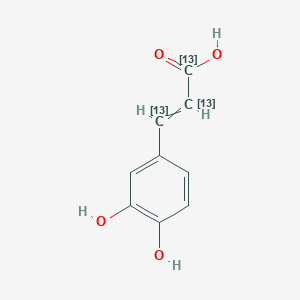
3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a phenolic acid with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol . This compound is known for its antioxidant, anti-inflammatory, and anti-cancer properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Caffeic acid can be synthesized through several methods. One common synthetic route involves the hydroxylation of cinnamic acid derivatives. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under hydrogen gas at elevated temperatures .
Industrial Production Methods
Industrial production of caffeic acid often involves the extraction from plant sources, such as coffee beans and tea leaves. The extraction process includes solvent extraction, followed by purification steps like crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Caffeic acid undergoes various chemical reactions, including:
Oxidation: Caffeic acid can be oxidized to form quinones, which are reactive intermediates in many biological processes.
Reduction: Reduction of caffeic acid can yield dihydrocaffeic acid, a compound with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrocaffeic acid.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
Caffeic acid has a wide range of applications in scientific research:
Mécanisme D'action
Caffeic acid exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species (ROS), protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anti-cancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and activation of caspases.
Comparaison Avec Des Composés Similaires
Caffeic acid is similar to other phenolic acids, such as:
Ferulic Acid: Another phenolic acid with antioxidant properties, but with a methoxy group instead of a hydroxyl group on the aromatic ring.
Chlorogenic Acid: An ester of caffeic acid and quinic acid, commonly found in coffee.
p-Coumaric Acid: Similar structure but with a single hydroxyl group on the aromatic ring.
Uniqueness
Caffeic acid’s unique combination of hydroxyl groups and its ability to undergo various chemical reactions make it a versatile compound with diverse applications in research and industry .
Propriétés
Formule moléculaire |
C9H8O4 |
|---|---|
Poids moléculaire |
183.14 g/mol |
Nom IUPAC |
3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/i2+1,4+1,9+1 |
Clé InChI |
QAIPRVGONGVQAS-CTEGUFHBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[13CH]=[13CH][13C](=O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=CC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


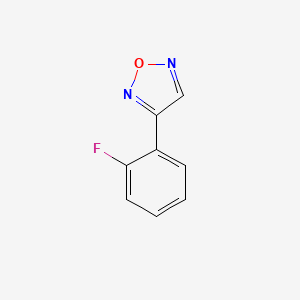
![Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate](/img/structure/B13725112.png)
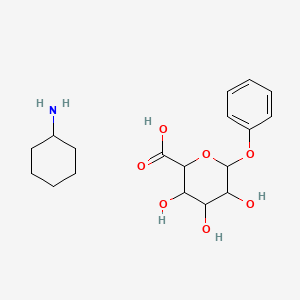
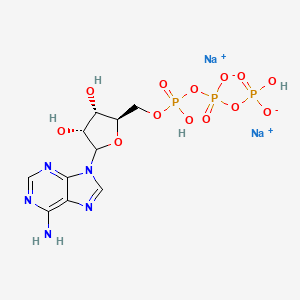
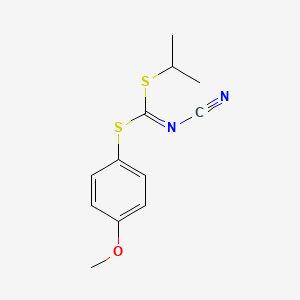
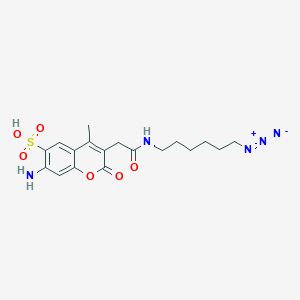
![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate](/img/structure/B13725136.png)
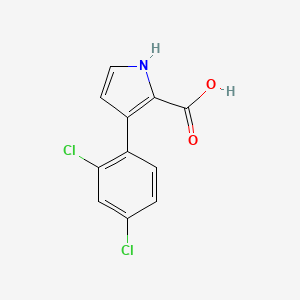
![N-[(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(1-naphthyloxy)tetrahydropyran-3-yl]acetamide](/img/structure/B13725149.png)
![N,N-Dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725153.png)
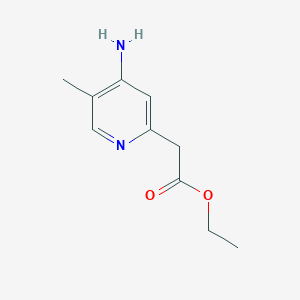
![Methyl 2-(cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13725177.png)
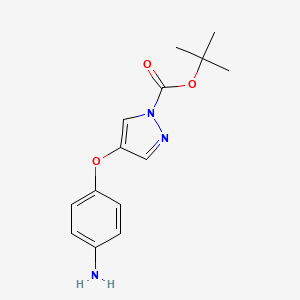
![7-Bromo-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13725185.png)
